6-Bromospiro[3.3]heptane-2-carboxylic acid
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Overview
Description
6-Bromospiro[3.3]heptane-2-carboxylic acid is a brominated spirocyclic carboxylic acid with the molecular formula C8H11BrO2 and a molecular weight of 219.08 g/mol. This compound is known for its unique structural features, which include a bromine atom and a spirocyclic framework, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromospiro[3.3]heptane-2-carboxylic acid typically involves the bromination of spiro[3.3]heptane-2-carboxylic acid. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 6-Bromospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.
Reduction: Reduction reactions can produce alcohols or aldehydes as major products.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
6-Bromospiro[3.3]heptane-2-carboxylic acid finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 6-Bromospiro[3.3]heptane-2-carboxylic acid exerts its effects depends on the specific application and context. In biochemical studies, it may interact with enzymes or receptors, modulating their activity and influencing biological processes. The molecular targets and pathways involved can vary, but the compound's unique structure often plays a key role in its mechanism of action.
Comparison with Similar Compounds
6-Bromospiro[3.3]heptane-2-carboxylic acid can be compared with other similar compounds, such as 6-chlorospiro[3.3]heptane-2-carboxylic acid and 6-fluorospiro[3.3]heptane-2-carboxylic acid. These compounds share the spirocyclic framework but differ in the halogen atom present, which can influence their reactivity and applications. The uniqueness of this compound lies in its bromine atom, which imparts distinct chemical properties compared to its chloro- and fluoro- counterparts.
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Properties
IUPAC Name |
2-bromospiro[3.3]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6H,1-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDPHYWUYBMDQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28114-88-7 |
Source
|
Record name | 6-bromospiro[3.3]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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